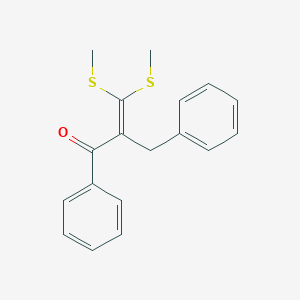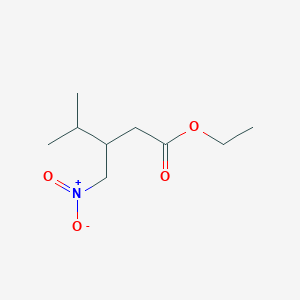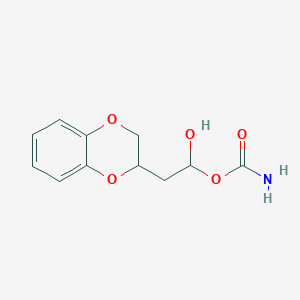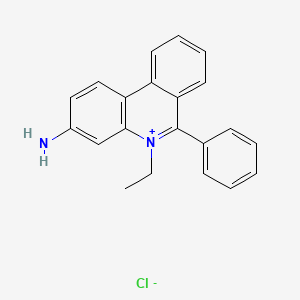
5,15-Dimethylheptacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Dimethylheptacosane is a branched alkane with the molecular formula C29H60 and a molecular weight of 408.7867 g/mol . It is a hydrocarbon compound characterized by the presence of two methyl groups attached to the heptacosane chain at the 5th and 15th positions. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication and mate recognition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dimethylheptacosane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the alkylation of heptacosane with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5,15-Dimethylheptacosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes or alkenes. Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5,15-Dimethylheptacosane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Industry: Utilized in the formulation of specialty lubricants and coatings due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of 5,15-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it acts as a cuticular hydrocarbon that mediates mate recognition and attraction. The molecular targets include olfactory receptors on the antennae of insects, which detect the presence of this compound and trigger behavioral responses . The pathways involved in this process include the activation of sensory neurons and subsequent signal transduction to the insect’s central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylheptacosane: A related compound with a single methyl group at the 5th position.
5,17-Dimethylheptacosane: Another dimethylated heptacosane with methyl groups at the 5th and 17th positions.
11,15-Dimethylheptacosane: A dimethylated heptacosane with methyl groups at the 11th and 15th positions.
Uniqueness
5,15-Dimethylheptacosane is unique due to its specific methylation pattern, which influences its chemical properties and biological activity. The position of the methyl groups affects the compound’s volatility, hydrophobicity, and interaction with biological receptors. This specificity makes it a valuable compound for studying chemical communication in insects and developing targeted applications in pest control .
Eigenschaften
CAS-Nummer |
88942-86-3 |
|---|---|
Molekularformel |
C29H60 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
5,15-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-10-11-12-13-15-18-22-26-29(4)27-23-20-17-14-16-19-21-25-28(3)24-8-6-2/h28-29H,5-27H2,1-4H3 |
InChI-Schlüssel |
VHKIFLDNZLEHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
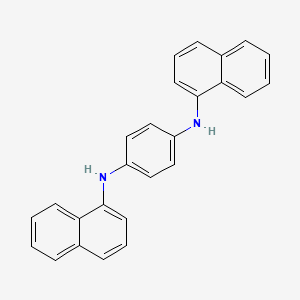
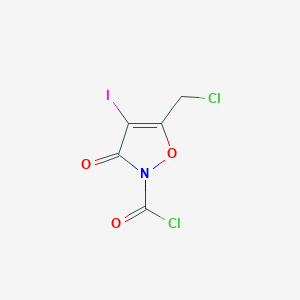
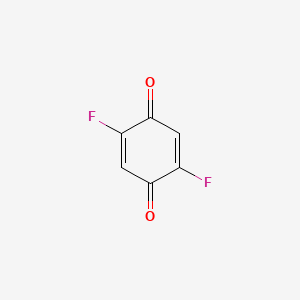
![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)

![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
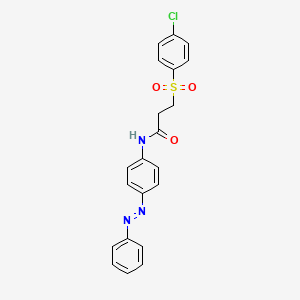
![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
